Ethyl 3-benzyl-2,5-dimethyl-4-oxo-3,4-dihydrothieno[3,4-d]pyrimidine-7-carboxylate Ethyl 3-benzyl-2,5-dimethyl-4-oxo-3,4-dihydrothieno[3,4-d]pyrimidine-7-carboxylate
Brand Name: Vulcanchem
CAS No.: 352555-48-7
VCID: VC0421633
InChI: InChI=1S/C18H18N2O3S/c1-4-23-18(22)16-15-14(11(2)24-16)17(21)20(12(3)19-15)10-13-8-6-5-7-9-13/h5-9H,4,10H2,1-3H3
SMILES: CCOC(=O)C1=C2C(=C(S1)C)C(=O)N(C(=N2)C)CC3=CC=CC=C3
Molecular Formula: C18H18N2O3S
Molecular Weight: 342.4g/mol

Ethyl 3-benzyl-2,5-dimethyl-4-oxo-3,4-dihydrothieno[3,4-d]pyrimidine-7-carboxylate

CAS No.: 352555-48-7

Main Products

VCID: VC0421633

Molecular Formula: C18H18N2O3S

Molecular Weight: 342.4g/mol

Ethyl 3-benzyl-2,5-dimethyl-4-oxo-3,4-dihydrothieno[3,4-d]pyrimidine-7-carboxylate - 352555-48-7

CAS No. 352555-48-7
Product Name Ethyl 3-benzyl-2,5-dimethyl-4-oxo-3,4-dihydrothieno[3,4-d]pyrimidine-7-carboxylate
Molecular Formula C18H18N2O3S
Molecular Weight 342.4g/mol
IUPAC Name ethyl 3-benzyl-2,5-dimethyl-4-oxothieno[3,4-d]pyrimidine-7-carboxylate
Standard InChI InChI=1S/C18H18N2O3S/c1-4-23-18(22)16-15-14(11(2)24-16)17(21)20(12(3)19-15)10-13-8-6-5-7-9-13/h5-9H,4,10H2,1-3H3
Standard InChIKey SSSSSRHTQJUDRO-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C2C(=C(S1)C)C(=O)N(C(=N2)C)CC3=CC=CC=C3
Canonical SMILES CCOC(=O)C1=C2C(=C(S1)C)C(=O)N(C(=N2)C)CC3=CC=CC=C3
PubChem Compound 741169
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator